molecular formula (C13H27N)n.(C12H27ClN2)n.(C3H7N)n.(C3H5ClO)n.xHCl B1170362 Colesevelam CAS No. 182815-44-7

Colesevelam

Cat. No.: B1170362
CAS No.: 182815-44-7
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Mechanism of Action

Target of Action

Colesevelam is a bile acid sequestrant . Its primary targets are the bile acids in the intestine . Bile acids are produced when cholesterol is broken down in the body . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

This compound works by binding to bile acids in the intestine . This binding action reduces the amount of bile acids that are returned to the liver via enterohepatic circulation . By removing these bile acids, this compound helps to lower blood cholesterol .

Biochemical Pathways

The binding of this compound to bile acids in the intestine disrupts the enterohepatic circulation of bile acids . This disruption leads to a decrease in the overall pool of bile acids. The liver responds to this decrease by converting more cholesterol into bile acids, which results in a reduction of the level of cholesterol in the blood .

Pharmacokinetics

It is excreted through the intestines only .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and certain fatty substances in the blood . This is achieved through the binding and removal of bile acids from the intestine, leading to a decrease in the overall pool of bile acids and an increase in the conversion of cholesterol into bile acids in the liver .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, this compound is used with exercise and diet changes (restriction of cholesterol and fat intake) to reduce the amount of cholesterol and certain fatty substances in the blood . Therefore, the patient’s diet and level of physical activity can significantly influence the compound’s action and efficacy . Furthermore, the drug’s action may also be affected by the presence of other medications, as this compound is known to interact with certain drugs .

Biochemical Analysis

Biochemical Properties

Colesevelam plays a crucial role in biochemical reactions by binding to bile acids in the intestine. This binding reduces the enterohepatic circulation of bile acids, leading to increased conversion of cholesterol to bile acids in the liver. This compound interacts with bile acids such as cholic acid and chenodeoxycholic acid, forming insoluble complexes that are excreted in the feces. This interaction is non-covalent and relies on ionic bonds between the positively charged this compound and the negatively charged bile acids .

Cellular Effects

This compound affects various types of cells and cellular processes. In hepatocytes, it increases the expression of cholesterol 7 alpha-hydroxylase, an enzyme involved in bile acid synthesis. This upregulation enhances the conversion of cholesterol to bile acids, reducing intracellular cholesterol levels. This compound also influences enterocytes by binding to bile acids in the intestinal lumen, preventing their reabsorption and promoting their excretion. This process can affect cell signaling pathways related to lipid metabolism and cholesterol homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bile acids in the intestine. This compound’s positively charged polymer structure allows it to form ionic bonds with negatively charged bile acids, creating insoluble complexes that are excreted in the feces. This binding reduces the reabsorption of bile acids, leading to increased conversion of cholesterol to bile acids in the liver. Additionally, this compound may indirectly influence gene expression by altering the levels of bile acids that act as signaling molecules in various metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, this compound may cause gastrointestinal disturbances such as bloating and constipation. In some cases, high doses of this compound have been associated with reduced absorption of fat-soluble vitamins, highlighting the importance of monitoring dosage levels to avoid potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to bile acid synthesis and cholesterol metabolism. By binding to bile acids in the intestine, this compound reduces their reabsorption and promotes their excretion. This reduction in bile acid reabsorption leads to increased conversion of cholesterol to bile acids in the liver, thereby lowering cholesterol levels. This compound interacts with enzymes such as cholesterol 7 alpha-hydroxylase, which plays a key role in the conversion of cholesterol to bile acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily in the gastrointestinal tract. It binds to bile acids in the intestinal lumen, forming insoluble complexes that are excreted in the feces. This compound does not undergo significant systemic absorption, and its effects are localized to the gastrointestinal tract. This localized action minimizes the potential for systemic side effects and ensures that this compound’s primary effects are on bile acid metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily within the intestinal lumen, where it binds to bile acids. This compound does not enter cells or tissues beyond the gastrointestinal tract, and its activity is confined to the intestinal lumen. This localization is crucial for its function as a bile acid sequestrant, as it allows this compound to effectively bind to and sequester bile acids, preventing their reabsorption and promoting their excretion .

Scientific Research Applications

Colesevelam has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAKZNRDSPNOAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H67Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Colesevelam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Colesevelam binds bile acids in the intestine and prevents their reabsorption. Colesevelam is not absorbed itself. The depletion of bile acid causes the upregulation of cholesterol 7-alpha-hydroxylase and conversion of cholesterol to bile acid. this increases the production and activity of hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase in the liver as well as an increase in the number of low density lipoprotein (LDL) receptors. This process clears LDL cholesterol from the blood. Serum triglyceride levels may increase or remain unchanged. The end result is increased clearance of LDL-cholesterol from the blood with decreased serum LDL-cholesterol.
Record name Colesevelam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

182815-44-7, 182815-43-6
Record name Colesevelam hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182815-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colesevelam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colesevelam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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